

# Recoflavone proto-oncogene c-Rel modulation

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Recoflavone

CAS No.: 203191-10-0

Cat. No.: S541159

Get Quote

## Understanding Recoflavone and Its Target

**Recoflavone** is a synthetic flavonoid derivative that inhibits the **NF-κB pathway**, a key regulator of immune responses, inflammation, and cell survival. It acts as a modulator of several NF-κB subunits, including **proto-oncogene c-Rel** [1] [2].

- **Chemical Profile:** **Recoflavone** (C<sub>20</sub>H<sub>18</sub>O<sub>8</sub>) is a small molecule with an average molecular weight of 386.356 g/mol [1].
- **Primary Target - c-Rel:** The protein encoded by the *REL* gene is a transcription factor that regulates genes for immunity, inflammation, and cell proliferation [3]. Dysregulation of c-Rel is linked to autoimmune diseases and cancers like B-cell lymphoma [3].
- **Broader Mechanism:** Beyond c-Rel, **Recoflavone** also modulates other NF-κB subunits (**RelA/p65**, **RelB**, and the p100/p105 subunits), contributing to its anti-inflammatory and anti-tumor effects [1] [2].

The following diagram illustrates the proposed mechanism of action for **Recoflavone**.



[Click to download full resolution via product page](#)

**Recoflavone** inhibits NF-κB signaling at multiple points.

## Quantitative Data and Experimental Evidence

The biological effects of **Recoflavone** are supported by the following quantitative data from preclinical studies.

**Table 1: In Vitro Effects of Recoflavone in Human Cells**

| Cell Type                           | Concentration     | Exposure Time | Key Findings                                                                     | Reference |
|-------------------------------------|-------------------|---------------|----------------------------------------------------------------------------------|-----------|
| Human Corneal Epithelial Cells      | 100 - 250 $\mu$ M | 24 - 48 hours | Increased mucin-like glycoprotein secretion                                      | [2]       |
| Human Conjunctival Epithelial Cells | 200 $\mu$ M       | 24 hours      | Significantly increased production of MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16 | [2]       |

**Table 2: In Vivo Effects of Recoflavone in Animal Models**

| Disease Model             | Animal | Dosage & Administration        | Treatment Duration             | Key Findings                                                                     | Reference |
|---------------------------|--------|--------------------------------|--------------------------------|----------------------------------------------------------------------------------|-----------|
| Dry Eye Disease           | Rabbit | 3% eye drops (single dose)     | Single dose                    | Significantly reduced corneal damage and permeability                            | [2]       |
| Small Intestinal Injury   | Rat    | 30 mg/kg (oral administration) | Once every 12 hours for 3 days | Increased ERK expression; reduced intestinal permeability                        | [2]       |
| Colitis-Associated Cancer | Mouse  | 30 mg/kg (oral gavage)         | Twice daily, 7 to 63 days      | Reduced number of colon tumors; inhibited Ki-67, COX-2, and phospho-IKK $\alpha$ | [2]       |

## Experimental Protocols and Methodologies

For researchers looking to replicate or build upon these findings, here are summaries of the key experimental methodologies.

### Protocol 1: Assessing Mucin Secretion in Ocular Surface Epithelial Cells

- **Cell Culture:** Use immortalized human corneal or conjunctival epithelial cell lines.
- **Treatment:** Prepare a stock solution of **Recoflavone** in DMSO. Treat cells at 60-80% confluency with 100-250  $\mu$ M **Recoflavone**.
- **Incubation:** Maintain cells in a standard CO<sub>2</sub> incubator for 24-48 hours.
- **Analysis:** Quantify mucin secretion or gene expression using techniques like ELISA, Western Blot, or Quantitative RT-PCR (qPCR) for specific mucin genes (MUC1, MUC5AC, etc.) [2].

### Protocol 2: Evaluating Efficacy in a Dry Eye Animal Model

- **Animal Model:** Use male New Zealand White rabbits.
- **Disease Induction:** Induce dry eye by keeping the eyes open with a speculum for 2 hours to create desiccation stress.
- **Treatment:** Apply a single dose of 3% **Recoflavone** in a suitable ophthalmic vehicle as eye drops immediately after desiccation.
- **Assessment:** Evaluate corneal damage by measuring corneal permeability to dyes like methylene blue [2].

### Protocol 3: Investigating Anti-tumor Effects in Colitis-Associated Cancer

- **Animal Model:** Use C57BL/6 mice (e.g., 10 weeks old).
- **Disease Induction:** Inject azoxymethane (AOM) intraperitoneally, followed by cycles of dextran sulfate sodium (DSS) in drinking water.
- **Treatment:** Administer 30 mg/kg **Recoflavone** via oral gavage twice daily, starting from day 7 until the end of the experiment.
- **Endpoint Analysis:** On the final day, count the number and size of tumors in the colon. Analyze colon tissue for apoptosis, proliferation markers, and pathway proteins via immunohistochemistry and Western Blot [2].

## Clinical Trial Status and Potential

**Recoflavone** has been investigated in several clinical trials for conditions where its mechanism of action is relevant.

- **Completed/Active Trials:** Clinical trials have been conducted for the treatment of **Acute Gastritis**, **Chronic Gastritis**, and **Dry Eye Syndrome (DES)** [1].
- **Current Status:** As of the latest information, **Recoflavone** remains an **investigational** drug and has not yet received full market approval for any indication [1].

## Key Insights for Researchers

- **Multi-faceted Action:** **Recoflavone's** ability to act on multiple NF- $\kappa$ B subunits suggests potential for broad anti-inflammatory and anti-cancer effects [1] [2].
- **Critical Coordination:** Research shows that **RelA and c-Rel dynamics are non-redundant and coordinated**, allowing cells to discriminate between different immune threats [4]. Targeting c-Rel with **Recoflavone** could fine-tune immune responses more precisely than targeting the general pathway.
- **Translational Potential:** Its oral activity and efficacy in models of gastrointestinal injury and cancer highlight its potential as a therapeutic agent for mucosal disorders and inflammation-driven cancers [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. : Uses, Interactions, Mechanism of... | DrugBank Online Recoflavone [go.drugbank.com]
2. Recoflavone (DA-6034 free acid) | Eupatilin Derivative [medchemexpress.com]
3. - REL , NF- $\kappa$ B subunit [Homo sapiens...] - NCBI REL proto oncogene [ncbi.nlm.nih.gov]
4. Co-imaging of RelA and c-Rel reveals features of NF- $\kappa$ B ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Recoflavone proto-oncogene c-Rel modulation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b541159#recoflavone-proto-oncogene-c-rel-modulation>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)